molecular formula C18H36BrNO B1653681 N-Decyltropine bromide CAS No. 189826-80-0

N-Decyltropine bromide

Cat. No.: B1653681
CAS No.: 189826-80-0
M. Wt: 362.4
InChI Key: HCKFYISFLJFVBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Decyltropine bromide is a quaternary ammonium compound derived from the tropane alkaloid scaffold, characterized by a decyl (C₁₀H₂₁) chain attached to the nitrogen atom of the tropane ring and a bromide counterion. The bromide ion improves solubility and stability, a common feature in quaternary ammonium pharmaceuticals .

Properties

CAS No.

189826-80-0

Molecular Formula

C18H36BrNO

Molecular Weight

362.4

IUPAC Name

8-decyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

InChI

InChI=1S/C18H36NO.BrH/c1-3-4-5-6-7-8-9-10-13-19(2)16-11-12-17(19)15-18(20)14-16;/h16-18,20H,3-15H2,1-2H3;1H/q+1;/p-1

InChI Key

HCKFYISFLJFVBF-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-]

Canonical SMILES

CCCCCCCCCC[N+]1(C2CCC1CC(C2)O)C.[Br-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-Decyltropine bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of other complex molecules In biology, it is studied for its potential effects on biological systems, including its interactions with various receptors and enzymesIn industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of N-Decyltropine bromide involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can lead to various biological effects, depending on the specific pathways involved. The exact mechanism of action can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Lipophilicity and Bioavailability : The decyl chain in this compound likely extends half-life compared to N-butylscopolamine due to increased tissue binding, a trend observed in quaternary ammonium compounds .
  • Bromide Counterion Role : Enhances aqueous solubility and ionic stability, critical for parenteral formulations (e.g., rocuronium’s rapid onset ).
  • Crystal Engineering : n-Decyltrimethylammonium bromide’s hydrogen-bonded network (C–H···Br) suggests similar packing in this compound, though the tropane ring may introduce steric constraints .

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